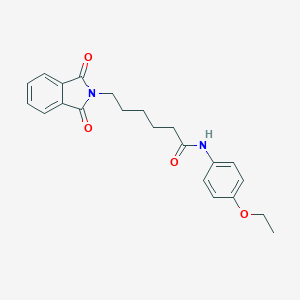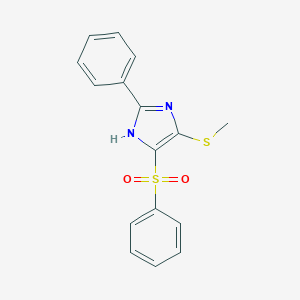
2-(4-Bromophenyl)-2-oxoethyl 4-(2-methoxyanilino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-2-oxoethyl 4-(2-methoxyanilino)-4-oxobutanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BOC-L-phenylalanine 4-(2-methoxyanilino)-4-oxobutyl ester or simply BOC-L-Phe-OMe.
Mécanisme D'action
The mechanism of action of BOC-L-Phe-OMe is not well understood, but it is believed to interact with specific receptors or enzymes in biological systems. This compound may also have an effect on the structure and function of proteins, which are important molecules in many biological processes.
Biochemical and Physiological Effects:
BOC-L-Phe-OMe has been shown to have various biochemical and physiological effects in different studies. For example, it has been reported to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. This compound has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BOC-L-Phe-OMe in lab experiments is its ease of synthesis and availability. This compound is also stable under normal laboratory conditions, which makes it a suitable candidate for various applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the use of BOC-L-Phe-OMe in scientific research. One possible direction is the synthesis of new peptidomimetics and bioactive compounds based on this compound. Another direction is the investigation of its potential therapeutic applications, such as in the treatment of hypertension or cancer. Further studies are also needed to determine the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, BOC-L-Phe-OMe is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions for this compound have been discussed in this paper. Further research is needed to fully understand the potential of BOC-L-Phe-OMe in scientific research and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of BOC-L-Phe-OMe involves the reaction of 4-bromophenylacetic acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of BOC-L-phenylalanine and 2-methoxyaniline. The reaction mixture is then stirred at room temperature for several hours and purified by column chromatography to obtain the final product.
Applications De Recherche Scientifique
BOC-L-Phe-OMe has been widely used in scientific research as a building block for the synthesis of peptidomimetics and bioactive compounds. Peptidomimetics are compounds that mimic the structure and function of peptides, which are important molecules in biological systems. Bioactive compounds are molecules that have a specific biological activity, such as enzyme inhibition or receptor activation.
Propriétés
Nom du produit |
2-(4-Bromophenyl)-2-oxoethyl 4-(2-methoxyanilino)-4-oxobutanoate |
|---|---|
Formule moléculaire |
C19H18BrNO5 |
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 4-(2-methoxyanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H18BrNO5/c1-25-17-5-3-2-4-15(17)21-18(23)10-11-19(24)26-12-16(22)13-6-8-14(20)9-7-13/h2-9H,10-12H2,1H3,(H,21,23) |
Clé InChI |
QJMVLKBQZBITLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
COC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B258885.png)
![N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide](/img/structure/B258887.png)
![7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B258888.png)
![5,6-Dimethyl-3-(4-methylphenyl)-2-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B258889.png)
![5,6-dimethyl-N-(2-methylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258890.png)


![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)

![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)
